2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Research on benzenesulfonamide derivatives, including compounds with structural similarities to 2-methoxy-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide, indicates potential applications in photodynamic therapy for cancer treatment. The synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photodynamic therapy mechanisms, highlighting the compound's potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Agents
Compounds structurally related to this compound have been investigated for their antiproliferative activities. Novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives were synthesized and exhibited significant antiproliferative activity against various cancer cell lines, including breast cancer and neuroblastoma cell lines. This suggests the potential utility of these compounds as lead anticancer agents, pointing towards the broader applicability of benzenesulfonamide derivatives in cancer research (Motavallizadeh et al., 2014).
Properties
IUPAC Name |
2-methoxy-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4S/c1-25-16-9-2-3-10-17(16)27(23,24)22-11-4-5-12-26-15-8-6-7-14(13-15)18(19,20)21/h2-3,6-10,13,22H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVSTQXMHSTTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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